Lactam-Lactim Tautomeric Equilibrium Diverges from Standard N-Heteroaromatic Behavior
Unlike other analogous N-heteroaromatic compounds where the lactam-lactim equilibrium is completely shifted to the lactam form, 6-hydroxy-7-azaindolines (the free-base form of the target compound) exhibit commensurable amounts of both tautomeric forms in solution. This equilibrium is solvent-dependent, and both forms are observable by IR and UV spectroscopy [1]. In contrast, fully aromatic 7-azaindoles (e.g., 1H-pyrrolo[2,3-b]pyridin-6-ol) and other heterocyclic hydroxy-pyridines typically exist predominantly in a single tautomeric state [1].
| Evidence Dimension | Lactam-lactim tautomeric equilibrium shift |
|---|---|
| Target Compound Data | Commensurable amounts of both lactam and lactim tautomers observed in solution; equilibrium not completely shifted. |
| Comparator Or Baseline | Other analogous N-heteroaromatic compounds (e.g., hydroxypyridines, fully aromatic 7-azaindoles): equilibrium completely shifted to lactam form. |
| Quantified Difference | Qualitative shift: equilibrium is 'not completely shifted' for the target scaffold vs. 'completely shifted' for comparators. Exact ratios are solvent-dependent. |
| Conditions | IR and UV spectroscopy in various solvents (Tetrahedron, 1966). |
Why This Matters
The presence of both tautomers expands the scope of possible intermolecular interactions (H-bonding, metal coordination) and synthetic derivatization pathways, which is not achievable with single-tautomer aromatic analogs.
- [1] Yakhontov, L. N., Krasnokutskaya, D. M., Peresleni, E. M., Sheinker, Yu. N., & Rubtsov, M. V. (1966). The tautomerism of 6-hydroxy-, 6-amino- and 6-acylamino-7-azaindolines. Tetrahedron, 22(10), 3233–3244. View Source
